

Application of Revumenib (SNDX-5613) in CRISPR Screening for Acute Leukemia

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Compound of Interest

Compound Name: *Giparmen*

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Introduction

Revumenib (formerly SNDX-5613) is a potent, selective, orally bioavailable small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical dependency in acute leukemias with KMT2A (MLL1) rearrangements or nucleophosmin 1 (NPM1) mutations.[1][2][3] CRISPR-Cas9 genetic screens are powerful tools for identifying genes that modulate drug response, providing insights into mechanisms of action, resistance, and potential combination therapies. This document provides detailed application notes and protocols for utilizing Revumenib in CRISPR screening workflows to uncover novel therapeutic targets and strategies in acute leukemia.

Mechanism of Action

In normal hematopoiesis, the menin protein acts as a scaffold, interacting with the histone methyltransferase KMT2A (lysine methyltransferase 2A), also known as MLL1. This complex is essential for regulating the expression of genes such as the HOXA cluster genes and their cofactor MEIS1, which are crucial for normal blood cell development.[4][5]

In acute leukemias with KMT2A rearrangements (KMT2A-r), a fusion protein is created that retains the menin-binding domain of KMT2A. This aberrant fusion protein leads to the misregulation of target genes, including the upregulation of HOXA9 and MEIS1, driving leukemogenesis and arresting hematopoietic differentiation.[4][6] Similarly, in NPM1-mutant

(NPM1m) AML, the mutated NPM1 protein enhances the KMT2A-menin interaction, leading to a similar downstream transcriptional dysregulation.[4][6]

Revumenib works by binding to a pocket on menin, disrupting its interaction with both wild-type and rearranged KMT2A.[2][4][5] This inhibition leads to the downregulation of leukemogenic gene expression, reversal of the differentiation arrest, and ultimately, apoptosis of the leukemia cells.[4][7]

Signaling Pathway

Caption: Mechanism of action of Revumenib in KMT2A-rearranged and NPM1-mutant acute leukemia.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Revumenib.

Table 1: Clinical Efficacy of Revumenib in Relapsed/Refractory Acute Leukemia (AUGMENT-101 Trial)

Patient Population	Overall Response Rate (ORR)	Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)	Median Duration of Response	Reference
KMT2A-rearranged	61% (23 of 38 patients)	53%	9.1 months	[4][8]
NPM1-mutant	38% (5 of 13 patients)	23% (15 of 64 patients in a later analysis)	4.7 months	[8]
Overall (KMT2A-r & NPM1m)	55% (28 of 51 patients)	-	-	[8]

Table 2: Revumenib Pharmacokinetics (from AUGMENT-101 Trial)

Dosing Regimen	Cmax (ng/mL)	AUC0-12h (ng·h/mL)	Tmax (hours)	Reference
163 mg twice daily (with strong CYP3A4 inhibitors)	3220	22610	2	[9]
276 mg twice daily (without strong CYP3A4 inhibitors)	2052	10150	1	[9]

Experimental Protocols

This section outlines a general protocol for a pooled genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance or sensitivity to Revumenib in an acute leukemia cell line.

Experimental Workflow

Caption: Workflow for a pooled CRISPR-Cas9 screen with Revumenib.

Protocol: Pooled CRISPR-Cas9 Knockout Screen with Revumenib

1. Cell Line Preparation (Day 1-4)

- Select a relevant acute leukemia cell line with a KMT2A rearrangement (e.g., MOLM-13, MV4-11) or NPM1 mutation (e.g., OCI-AML3).
- Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression vector, followed by antibiotic selection (e.g., blasticidin).[10]
- Expand and bank the Cas9-expressing cells.

2. Lentiviral sgRNA Library Transduction (Day 5-8)

- Thaw and culture the Cas9-expressing cells.
- On the day of transduction, plate the cells.
- Transduce the cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[\[10\]](#)[\[11\]](#) This is a critical step to ensure the integrity of the screen.
- Maintain a representation of at least 500 cells per sgRNA in the library throughout the experiment.

3. Antibiotic Selection (Day 9-14)

- After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Culture the cells until the non-transduced control cells have all died.

4. Revumenib Treatment (Day 15 onwards)

- Harvest a portion of the cells as the initial time point (T0) reference sample.
- Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with Revumenib.
- The concentration of Revumenib should be predetermined to cause significant but incomplete cell killing (e.g., IC50-IC80) over the course of the screen.
- Culture the cells for a sufficient duration to allow for the selection of resistant or sensitive populations (typically 14-21 days), passaging as needed and maintaining library representation.

5. Sample Harvesting and Genomic DNA Extraction

- Harvest cells from the control and Revumenib-treated populations at the end of the screen.

- Isolate high-quality genomic DNA from the T0, control, and treated cell pellets.

6. sgRNA Sequencing and Data Analysis

- Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.^[12]
- Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.
- Analyze the sequencing data to determine the relative abundance of each sgRNA in each sample.
- Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (potential resistance genes) or depleted (potential sensitizing genes) in the Revumenib-treated population compared to the control population.^[13]

Logical Relationship of Hit Identification

Caption: Logic for identifying resistance and sensitizing genes from a CRISPR screen.

Conclusion

The combination of Revumenib and CRISPR screening offers a powerful approach to deepen our understanding of the molecular dependencies in KMT2A-rearranged and NPM1-mutant acute leukemias. These methods can reveal novel mechanisms of drug resistance and identify promising combination therapies, ultimately paving the way for more effective and durable treatments for these aggressive cancers.

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References

- 1. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

- 3. onclive.com [onclive.com]
- 4. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [[cancer.gov](https://www.cancer.gov/)]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting of epigenetic co-dependencies enhances anti-AML efficacy of Menin inhibitor in AML with MLL1-r or mutant NPM1 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. mskcc.org [mskcc.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. broadinstitute.org [broadinstitute.org]
- 12. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 13. biorxiv.org [biorxiv.org]
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